Tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate
CAS No.: 1955522-73-2
Cat. No.: VC2889972
Molecular Formula: C14H21N3O3
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955522-73-2 |
|---|---|
| Molecular Formula | C14H21N3O3 |
| Molecular Weight | 279.33 g/mol |
| IUPAC Name | tert-butyl 3-(4-aminopyridin-2-yl)oxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-7-5-11(9-17)19-12-8-10(15)4-6-16-12/h4,6,8,11H,5,7,9H2,1-3H3,(H2,15,16) |
| Standard InChI Key | CVRJPNFLPXZLJQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CC(=C2)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CC(=C2)N |
Introduction
Chemical Identity and Physical Properties
Tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a heterocyclic organic compound with a molecular formula of C₁₄H₂₁N₃O₃ and a molecular weight of 279.33 g/mol. This compound is characterized by its distinct structural features, including a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group, connected to a 4-aminopyridine moiety through an oxygen linkage. The chemical structure features several important functional groups that contribute to its chemical and biological properties.
The compound is registered with CAS number 1955522-73-2 and can be identified using various chemical nomenclature systems. Its standard IUPAC name is tert-butyl 3-(4-aminopyridin-2-yl)oxypyrrolidine-1-carboxylate . For computational chemistry and database purposes, the compound is associated with specific identifiers including a standard InChI string of "InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-7-5-11(9-17)19-12-8-10(15)4-6-16-12/h4,6,8,11H,5,7,9H2,1-3H3,(H2,15,16)".
Physical and Chemical Characteristics
The compound possesses several key physical and chemical properties that are relevant to its handling, storage, and potential applications. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate
The compound contains multiple nitrogen atoms, including a primary amine group on the pyridine ring, which contribute to its potential for hydrogen bonding and basic properties. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the pyrrolidine nitrogen, which is a common feature in synthetic intermediates used in pharmaceutical research.
Structural Features and Related Compounds
Key Structural Elements
Tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate possesses several structural elements that define its chemical behavior:
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A pyrrolidine ring with a Boc protecting group at the nitrogen position
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An aminopyridine group connected to the pyrrolidine via an oxygen atom
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A specific pattern of substitution with the amino group at the 4-position of the pyridine ring
This structural arrangement creates a compound with potentially interesting conformational properties and multiple sites for chemical modification or biological interaction.
Current Research Status and Future Perspectives
Current State of Research
Based on the available search results, tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate appears to be a compound with limited published research specifically focused on its properties and applications. This suggests that the compound may be relatively new to scientific investigation or primarily utilized as an intermediate in synthetic pathways rather than as an end product of interest .
The most recent modification date for information about this compound in PubChem was noted as August 16, 2023, indicating that there is ongoing cataloging and characterization of this compound's properties.
Future Research Directions
Several promising areas for future research on tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate include:
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Comprehensive biological activity screening: Systematic evaluation of potential pharmacological activities, particularly in neurological applications given the aminopyridine moiety
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Stereochemical studies: Investigation of the stereochemical aspects of the compound and how different stereoisomers might exhibit varying biological properties
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Structure-activity relationship (SAR) studies: Exploration of how structural modifications to the core framework affect biological activity and physical properties
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Expanded synthetic methodologies: Development of more efficient and scalable synthetic routes for the preparation of this compound and its derivatives
These research directions could significantly expand our understanding of this compound and potentially uncover valuable applications in pharmaceutical development or other fields.
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